1-(benzylsulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group, a phenylmethanesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or cyclic sulfamidates.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-chlorobenzoyl chloride and suitable nucleophiles.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-(4-chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamides: These compounds share the 4-chlorophenyl group and carboxamide functionality but differ in the heterocyclic ring structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds also contain the 4-chlorophenyl group and sulfonamide functionality but have a different heterocyclic core.
Uniqueness
N-(4-Chlorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and the piperidine ring structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H21ClN2O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-chlorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)21-19(23)16-10-12-22(13-11-16)26(24,25)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
InChI Key |
PZVMEDZZXTYQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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